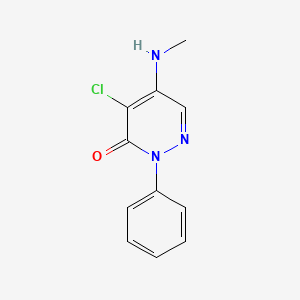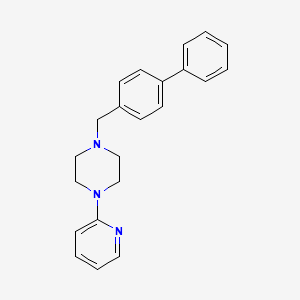![molecular formula C19H16ClN3O B5684804 N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)
N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea, commonly known as CEP-28122, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
CEP-28122 exerts its pharmacological effects by inhibiting the activity of MET, AXL, and MER kinases. These kinases are overexpressed in various diseases, including cancer, and are involved in promoting tumor growth, invasion, and metastasis. By inhibiting these kinases, CEP-28122 can block these processes and potentially lead to the regression of tumors.
Biochemical and Physiological Effects:
CEP-28122 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. Additionally, CEP-28122 has been shown to have anti-inflammatory effects and can reduce fibrosis in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-28122 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for its target kinases. Additionally, it has been shown to have low toxicity and can be administered orally. However, CEP-28122 has some limitations, including its poor solubility in water, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of CEP-28122. One potential application is in the treatment of cancer, where it has shown promising preclinical results. Additionally, CEP-28122 may have potential therapeutic applications in other diseases such as inflammation and fibrosis. Future studies could focus on optimizing the synthesis method of CEP-28122 to improve its bioavailability and efficacy. Additionally, further studies are needed to determine the safety and efficacy of CEP-28122 in clinical trials.
Synthesemethoden
CEP-28122 can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 4-formylbenzyl chloride to form N-(4-chlorophenyl)-4-formylbenzamide. This intermediate is then reacted with 4-(pyridin-4-ylmethyl)aniline to form the final product, CEP-28122.
Wissenschaftliche Forschungsanwendungen
CEP-28122 has been extensively studied in various preclinical models for its potential therapeutic applications in diseases such as cancer, inflammation, and fibrosis. It has been shown to inhibit the activity of several kinases, including MET, AXL, and MER, which are involved in various cellular processes such as cell proliferation, survival, and migration.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-16-3-7-18(8-4-16)23-19(24)22-17-5-1-14(2-6-17)13-15-9-11-21-12-10-15/h1-12H,13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAMCJGEKXYZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5684730.png)
![7-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684734.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5684740.png)
![N-{[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B5684743.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5684746.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-2-thienyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5684775.png)
![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)